molecular formula C22H18N2O3S2 B2729023 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-64-3

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2729023
CAS No.: 941883-64-3
M. Wt: 422.52
InChI Key: REXLWGGNSDOYHG-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Phenyl Ring: The benzo[d]thiazole derivative is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands.

    Introduction of Acetamide Group: The phenyl ring is functionalized with an acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Methylsulfonyl Substitution:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and automated systems to ensure high yield and purity. Catalysts and reagents would be chosen to minimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety, leading to amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions allows for the creation of tailored materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The acetamide group may form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Unique due to its specific substitution pattern and functional groups.

    N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide: Lacks the methylsulfonyl group, which may reduce its solubility and reactivity.

    N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-phenylacetamide: Lacks the methylsulfonyl group, potentially altering its biological activity.

Uniqueness

This compound stands out due to the presence of both the benzo[d]thiazole and methylsulfonyl groups, which confer unique chemical and biological properties. These features enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-29(26,27)18-12-6-15(7-13-18)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXLWGGNSDOYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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